METHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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Overview
Description
METHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a trifluoromethyl ketone.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, often using furan-2-carboxylic acid as a starting material.
Sulfur Introduction: The sulfur atom is introduced through a thiolation reaction, typically using a thiol reagent.
Acetylation and Amidation: The acetyl group is introduced through an acetylation reaction, followed by amidation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the furan and pyrimidine rings facilitate interactions with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Furan-2-yl-6-chloropyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester
- 2-[2-(4-Furan-2-yl-6-methylpyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester
Uniqueness
Compared to similar compounds, METHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a more potent and versatile compound for various applications.
Properties
Molecular Formula |
C19H14F3N3O4S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
methyl 2-[[2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H14F3N3O4S/c1-28-17(27)11-5-2-3-6-12(11)23-16(26)10-30-18-24-13(14-7-4-8-29-14)9-15(25-18)19(20,21)22/h2-9H,10H2,1H3,(H,23,26) |
InChI Key |
ZICLXDJSKYCLOL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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